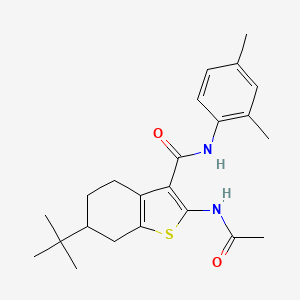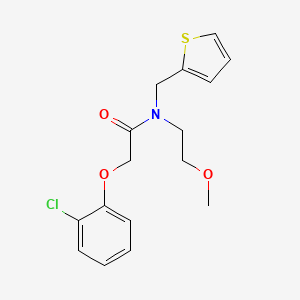![molecular formula C16H15Cl2NOS B3933566 N-(4-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3933566.png)
N-(4-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide, commonly known as CMPT, is a synthetic compound that has been extensively studied for its potential use in scientific research. CMPT is a member of the thioamide family and is known to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of CMPT is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. CMPT has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CMPT has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and viruses, and to have antibacterial and antifungal properties. CMPT has also been found to reduce inflammation and oxidative stress, which are implicated in several diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CMPT in lab experiments is its broad range of potential applications. It has been shown to have activity against a variety of diseases and pathogens, making it a versatile research tool. However, one limitation is that the mechanism of action of CMPT is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on CMPT. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to further elucidate the mechanism of action of CMPT, which could lead to the development of more targeted therapies. Additionally, research could focus on developing more efficient synthesis methods for CMPT, which could make it more accessible for scientific research.
Aplicaciones Científicas De Investigación
CMPT has been widely used in scientific research due to its potential as a therapeutic agent. It has been shown to have anticancer, antiviral, and antimicrobial properties. CMPT has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(4-chlorophenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-10-9-13(18)5-8-15(10)19-16(20)11(2)21-14-6-3-12(17)4-7-14/h3-9,11H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECCVQAZTBENBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(C)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-bicyclo[2.2.1]hept-2-yl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B3933484.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B3933493.png)

![methyl 2-chloro-5-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B3933507.png)
![propyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3933522.png)
![3,4,5-triethoxy-N-[({3-[(2-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B3933523.png)
![1-(2-furyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B3933533.png)

![(4-methylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3933540.png)


![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(3-methyl-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3933570.png)
![N-(3,4-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide oxalate](/img/structure/B3933574.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3933576.png)